molecular formula C25H20O2 B11999402 4-(4-methoxyphenyl)-2,6-diphenylphenol CAS No. 6863-50-9

4-(4-methoxyphenyl)-2,6-diphenylphenol

Cat. No.: B11999402
CAS No.: 6863-50-9
M. Wt: 352.4 g/mol
InChI Key: NRVMYAILFDBERQ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2,6-diphenylphenol: is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a diphenylphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-2,6-diphenylphenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of anisole (methoxybenzene) with a suitable electrophile to introduce the methoxy group at the para position.

    Coupling Reactions: The intermediate is then subjected to coupling reactions, such as Suzuki-Miyaura cross-coupling, to attach the phenyl groups.

    Final Assembly: The final step involves the formation of the diphenylphenol structure through additional coupling or condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the phenolic hydroxyl group, converting it to a methoxy or alkyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-methoxyphenyl)-2,6-diphenylphenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and material science.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding due to its phenolic structure. It can serve as a model compound for studying the behavior of phenolic compounds in biological systems.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as antioxidant, anti-inflammatory, or antimicrobial properties. Research is ongoing to explore its potential therapeutic uses.

Industry

Industrially, the compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications, including coatings and adhesives.

Mechanism of Action

The mechanism by which 4-(4-methoxyphenyl)-2,6-diphenylphenol exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular membranes. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-2,6-diphenylphenol stands out due to its complex structure, combining multiple phenyl rings with a methoxy group. This unique arrangement provides distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

6863-50-9

Molecular Formula

C25H20O2

Molecular Weight

352.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2,6-diphenylphenol

InChI

InChI=1S/C25H20O2/c1-27-22-14-12-18(13-15-22)21-16-23(19-8-4-2-5-9-19)25(26)24(17-21)20-10-6-3-7-11-20/h2-17,26H,1H3

InChI Key

NRVMYAILFDBERQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)O)C4=CC=CC=C4

Origin of Product

United States

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